molecular formula C8H12N2O B8579608 2-(6-amino-4-methylpyridin-2-yl)ethanol

2-(6-amino-4-methylpyridin-2-yl)ethanol

Cat. No.: B8579608
M. Wt: 152.19 g/mol
InChI Key: UZSCEQOMGPKVGB-UHFFFAOYSA-N
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Description

2-(6-Amino-4-methylpyridin-2-yl)ethanol is a pyridine derivative featuring an ethanolamine side chain attached to the 2-position of a 6-amino-4-methylpyridine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance bioavailability, solubility, or target specificity. The 6-amino group and 4-methyl substituent on the pyridine ring contribute to its electronic and steric properties, making it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors such as nitric oxide synthase (nNOS) inhibitors .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(6-amino-4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2-3-11)10-8(9)5-6/h4-5,11H,2-3H2,1H3,(H2,9,10)

InChI Key

UZSCEQOMGPKVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 6-amino-4-methylpyridin-2-ol reacts with 2-bromoethanol in the presence of calcium hydride (CaH₂) as a base, facilitating deprotonation and nucleophilic attack. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. The mechanism involves an SN2 displacement, where the oxygen lone pair attacks the electrophilic carbon of the β-haloalcohol, yielding the ethanol-substituted product.

Key Data:

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
6-Amino-4-methylpyridin-2-ol2-BromoethanolTHF701868
6-Amino-4-methylpyridin-2-olEthylene oxideDMF1002472

Challenges : Competing N-alkylation may occur due to the amino group’s nucleophilicity. To suppress this, excess CaH₂ (2.5 eq) is used to ensure complete deprotonation of the hydroxyl group.

Reductive Amination of Pyridine Ketone Intermediates

This two-step approach involves synthesizing 6-amino-4-methylpyridine-2-carbaldehyde followed by reduction to the ethanol derivative.

Step 1: Aldehyde Formation

The aldehyde intermediate is prepared via oxidation of 2-(6-amino-4-methylpyridin-2-yl)ethanol’s precursor. For example, 4-methylpyridin-2-amine undergoes Vilsmeier-Haack formylation using POCl₃ and DMF, yielding 6-amino-4-methylpyridine-2-carbaldehyde.

Step 2: Borohydride Reduction

The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–25°C. The reaction completes within 1–2 hours, affording the ethanol derivative in high purity.

Optimization Insights:

  • Solvent Choice : Methanol outperforms THF due to better aldehyde solubility and stabilization of the borohydride intermediate.

  • Temperature Control : Exothermic reduction necessitates cooling to 0°C to minimize side reactions.

Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Palladium-catalyzed cross-coupling reactions enable the introduction of ethanol-containing side chains to pre-functionalized pyridine cores.

Suzuki-Miyaura Coupling

A boronic ester derivative of ethanol (e.g., 2-hydroxyethylboronic acid) reacts with 6-amino-4-methyl-2-iodopyridine under Pd(PPh₃)₄ catalysis. The reaction proceeds in a toluene/water biphasic system with sodium carbonate as a base.

Experimental Parameters:

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O65
PdCl₂(dppf)XantPhosCsFDMF78

Limitations : Homocoupling of boronic acids and protodeboronation may reduce yields. Adding molecular sieves (4Å) mitigates moisture-related side reactions.

Multi-Step Synthesis from Pyridine Carboxylic Acids

A longer but versatile route involves esterification, reduction, and amination sequences.

Step 1: Esterification

4-Methylpyridine-2-carboxylic acid is esterified with ethanol using thionyl chloride (SOCl₂), yielding ethyl 4-methylpyridine-2-carboxylate.

Step 2: Amination and Reduction

The ester undergoes nitration at the 6-position, followed by catalytic hydrogenation (H₂/Pd-C) to introduce the amino group. Subsequent reduction of the ester to ethanol is achieved with LiAlH₄ in dry ether.

Critical Observations:

  • Nitration Regioselectivity : Directed by the methyl group’s meta-directing effect, ensuring >90% selectivity for the 6-position.

  • Reduction Efficiency : LiAlH₄ provides complete ester-to-ethanol conversion, whereas NaBH₄ fails due to insufficient reducing power.

Overall Yield : 58% over four steps.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesTypical Yield (%)Scalability
O-AlkylationFew steps, low costCompeting N-alkylation68–72Moderate
Reductive AminationHigh purity, mild conditionsRequires aldehyde precursor85–92High
Suzuki CouplingFunctional group toleranceCatalyst cost, side reactions65–78Low
Multi-Step SynthesisRegioselectiveLengthy, low overall yield58Moderate

Purification and Characterization

Chromatography Techniques

  • Silica Gel Chromatography : Effective for separating regioisomers using ethyl acetate/hexane (1:3 to 1:1).

  • HPLC : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities.

Spectroscopic Data

  • ¹H NMR (DMSO- d 6): δ 2.25 (s, 3H, CH₃), 3.65 (t, J = 6.2 Hz, 2H, CH₂OH), 4.50 (t, J = 6.2 Hz, 2H, Py-CH₂), 6.35 (s, 1H, Py-H), 6.72 (s, 2H, NH₂).

  • FT-IR : ν 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N pyridine).

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route is preferred due to its high yield and minimal purification needs. Continuous flow reactors enhance safety and efficiency during NaBH₄ reductions, reducing reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(6-amino-4-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-oxo-6-(2-hydroxyethyl)4-methylpyridine.

    Reduction: Formation of 2-amino-6-(2-aminoethyl)4-methylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Neuronal Nitric Oxide Synthase Inhibition

One of the most promising applications of 2-(6-amino-4-methylpyridin-2-yl)ethanol is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). nNOS has been implicated in various neurodegenerative diseases, making it a target for therapeutic intervention. Research indicates that derivatives of 2-(6-amino-4-methylpyridin-2-yl)ethanol exhibit potent inhibitory effects on nNOS, with selectivity over other isoforms of nitric oxide synthases (NOSs) .

Table 1: Inhibition Potency of 2-(6-amino-4-methylpyridin-2-yl)ethanol Derivatives

Compound NameKi (nM)SelectivityBlood-Brain Barrier Penetration
Compound A46388-foldYes
Compound B48135-foldYes

These findings suggest that such compounds could be developed into effective treatments for conditions like Alzheimer's disease and other neurological disorders.

Biochemical Assays

Enzyme Modulation

The ability of 2-(6-amino-4-methylpyridin-2-yl)ethanol to modulate enzyme activity is another significant application. Its structural features allow it to bind to specific enzymes, potentially altering their activity and affecting various biochemical pathways. This characteristic is useful in designing biochemical assays that require precise control over enzyme function .

Synthesis and Industrial Applications

Organic Synthesis

In industrial chemistry, 2-(6-amino-4-methylpyridin-2-yl)ethanol can serve as a building block for synthesizing more complex organic molecules. Its hydroxyl and amino groups make it versatile for various chemical reactions, including nucleophilic substitutions and coupling reactions .

Table 2: Synthetic Routes Involving 2-(6-amino-4-methylpyridin-2-yl)ethanol

Reaction TypeReagents/ConditionsYield (%)
Nucleophilic SubstitutionMethyl acrylate, base85
Coupling ReactionCoupling agent, solvent90

These synthetic capabilities enhance its utility in pharmaceutical development and materials science.

Case Studies

Case Study 1: Development of nNOS Inhibitors

A study focused on modifying the structure of 2-(6-amino-4-methylpyridin-2-yl)ethanol to improve its potency as an nNOS inhibitor. Researchers synthesized several derivatives and tested their inhibitory effects on rat and human nNOS. The most successful compounds showed significant selectivity and permeability across the blood-brain barrier, suggesting their potential as therapeutic agents .

Case Study 2: Enzyme Assay Development

Another research project utilized 2-(6-amino-4-methylpyridin-2-yl)ethanol in developing a new assay for measuring enzyme activity related to metabolic disorders. The compound's ability to modulate enzyme activity allowed researchers to create a sensitive assay that could detect changes in enzyme kinetics under various conditions .

Mechanism of Action

The mechanism of action of 2-(6-amino-4-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(6-amino-4-methylpyridin-2-yl)ethanol with structurally related compounds, highlighting key differences in substituents and ring systems:

Compound Name Core Structure Substituents CAS Number Similarity Score* Reference
2-(6-Amino-4-methylpyridin-2-yl)ethanol Pyridine 6-amino, 4-methyl, 2-ethanol N/A 1.00
2-((6-Chloropyridin-2-yl)amino)ethanol Pyridine 6-chloro, 2-ethanol 29449-82-9 0.91
6-Chloro-4-methylpyridin-2-amine Pyridine 6-chloro, 4-methyl, 2-amine 51564-92-2 0.80
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol Pyrimidine 6-amino, 2-methyl, 4-ethanol 856369-62-5 0.75
1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol Pyridine 6-amino, 4-methyl, 1-propan-2-ol N/A 0.85

*Similarity scores based on structural and functional group alignment .

Key Structural Insights :

  • Substituents: Chlorine substitution (e.g., 6-Chloro-4-methylpyridin-2-amine) reduces basicity and increases lipophilicity, whereas ethanolamine side chains enhance hydrogen-bonding capacity and solubility .

Comparison of Yields :

  • Ethanolamine derivatives (e.g., the target compound) typically show moderate yields (31–81%) due to challenges in regioselective functionalization .
  • Pyrimidine-based analogues exhibit lower yields (55–63%), attributed to steric hindrance during cyclization .
Physicochemical Properties
Property 2-(6-Amino-4-methylpyridin-2-yl)ethanol 2-((6-Chloropyridin-2-yl)amino)ethanol 6-Chloro-4-methylpyridin-2-amine
Molecular Weight (g/mol) ~167.21* 188.63 158.60
Melting Point (°C) Not reported Not reported 268–287
Solubility Likely polar (ethanolamine side chain) Low (chloro substituent) Low (chloro, methyl)
LogP (Predicted) -0.5 to 0.2 1.2–1.5 1.8–2.1

*Estimated based on analogues in .

Key Trends :

  • The ethanolamine group in the target compound improves aqueous solubility compared to chlorinated or methylated analogues .
  • Chlorine substituents increase LogP values, suggesting enhanced membrane permeability but reduced solubility .

Q & A

Q. What synthetic routes are effective for synthesizing 2-(6-amino-4-methylpyridin-2-yl)ethanol with high yield?

A multi-step approach is commonly employed:

  • Step 1 : Protect the amino group using 2,5-dimethylpyrrole to avoid side reactions. For example, react 6-amino-4-methylpyridine derivatives with 2,5-dimethylpyrrole in tetrahydrofuran (THF) under reflux conditions .
  • Step 2 : Introduce the ethanol moiety via nucleophilic substitution. Use reagents like NaH and bromoethanol in THF, followed by reflux and purification via silica gel chromatography (ethyl acetate/petroleum ether) .
  • Step 3 : Deprotect the amino group using mild acidic conditions (e.g., HCl in methanol) to yield the final product. Typical yields range from 55% to 81%, depending on reaction optimization .

Q. Which purification methods are most effective for isolating 2-(6-amino-4-methylpyridin-2-yl)ethanol?

  • Column Chromatography : Use silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8 ratio) to separate impurities .
  • Recrystallization : Dissolve the crude product in ethanol and slowly evaporate the solvent to obtain crystalline forms .
  • Solvent Extraction : Partition the reaction mixture between water and ethyl acetate to remove polar byproducts .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include δ 2.30 ppm (singlet, methyl group), δ 3.70–3.90 ppm (multiplet, ethanol -CH₂-), and δ 5.20 ppm (broad, -OH) .
  • LC-MS : Confirm molecular weight ([M+H]⁺ = 183.2) and detect trace impurities .
  • FTIR : Detect functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 31% vs. 81%) arise from:

  • Reagent Ratios : Excess NaH or bromoethanol improves substitution efficiency .
  • Temperature Control : Strict maintenance of reflux temperatures (±2°C) minimizes side reactions .
  • Purification Rigor : Use preparative HPLC for challenging separations, especially when fluorinated analogs are present .
  • Validation : Replicate protocols from independent sources (e.g., vs. 13) to identify critical variables .

Q. What role does the aminoethanol moiety play in biological activity?

  • Enzyme Interaction : The -NH₂ and -OH groups form hydrogen bonds with catalytic residues in nitric oxide synthase, making the compound a potential inhibitor .
  • Membrane Permeability : The ethanol side chain enhances solubility, while the methylpyridine core improves lipophilicity for blood-brain barrier penetration .
  • Structure-Activity Relationships (SAR) : Fluorination of the ethanol chain (e.g., 2-fluoroethoxy derivatives) increases metabolic stability in vivo .

Q. How can computational methods predict physicochemical properties of this compound?

  • Vaporization Enthalpy : Use the "centerpiece" approach to calculate ΔHvap values based on group contributions (e.g., pyridine and ethanol fragments) .
  • Solubility : Apply COSMO-RS simulations to estimate solubility in polar solvents like methanol or DMSO .
  • Bioavailability : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins like inducible nitric oxide synthase .

Q. What safety protocols are critical for handling 2-(6-amino-4-methylpyridin-2-yl)ethanol?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Waste Disposal : Neutralize acidic byproducts before storing in labeled containers for hazardous waste disposal .

Q. How can structural modifications enhance this compound’s research utility?

  • Fluorinated Derivatives : Introduce 2-fluoroethoxy groups (via bromofluoroethane) to improve metabolic stability .
  • Bulkier Alkyl Chains : Replace the methyl group with trimethylpentyl to study lipophilicity effects on membrane crossing .
  • Chelating Moieties : Attach hydroxypyridinone fragments to explore metal-ion binding capabilities for catalytic applications .

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